molecular formula C27H24N6O3 B3325137 N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide CAS No. 205653-12-9

N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide

Cat. No.: B3325137
CAS No.: 205653-12-9
M. Wt: 480.5 g/mol
InChI Key: YBQQWGGKFWIAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide (CAS: 205653-12-9) is a symmetrical aromatic tricarboxamide derivative with three para-aminophenyl substituents. Its molecular formula is C27H24N6O3 (MW: 480.52 g/mol), and it is characterized by a central benzene core linked to three amide groups, each bonded to a 4-aminophenyl moiety . This compound is commercially available as a high-purity (≥99%) powder with applications in metal-organic frameworks (MOFs) and analytical chemistry due to its rigid structure and hydrogen-bonding capabilities . It requires storage at 2–8°C in airtight, light-protected conditions .

Properties

IUPAC Name

1-N,3-N,5-N-tris(4-aminophenyl)benzene-1,3,5-tricarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O3/c28-19-1-7-22(8-2-19)31-25(34)16-13-17(26(35)32-23-9-3-20(29)4-10-23)15-18(14-16)27(36)33-24-11-5-21(30)6-12-24/h1-15H,28-30H2,(H,31,34)(H,32,35)(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQQWGGKFWIAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CC=C(C=C3)N)C(=O)NC4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide typically involves the reaction of benzene-1,3,5-tricarboxylic acid chloride with 4-aminobenzeneamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced efficiency and scalability. The use of automated reactors and continuous flow systems allows for better control over reaction parameters and higher throughput. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Supramolecular Chemistry

Dynamic Supramolecular Polymers
TPA derivatives have been studied for their ability to form dynamic supramolecular polymers. These polymers exhibit unique properties due to their reversible interactions, making them suitable for applications in drug delivery and biomaterials. Research indicates that TPA-based polymers can mimic the dynamic behavior of natural biological systems, which is crucial for developing advanced biomaterials capable of responding to environmental stimuli .

Case Study: BTA-Based Polymers
A study explored the interactions of benzene-1,3,5-tricarboxamide (BTA) fibers with bovine serum albumin (BSA), demonstrating that specific modifications at the polymer periphery can affect protein interactions significantly. The results indicated that fibers with tetraethylene glycol units showed enhanced interaction with BSA compared to those with mannose units . This highlights the importance of molecular design in tailoring polymer interactions for biomedical applications.

Biomedical Applications

Drug Delivery Systems
TPA has been investigated for its potential in creating lipid-like nanoparticles that can encapsulate therapeutic agents. These nanoparticles can enhance the bioavailability and targeted delivery of drugs, particularly in cancer therapy where precision is critical . The ability to modify TPA structures allows researchers to optimize drug release profiles and improve therapeutic efficacy.

Case Study: Therapeutic Agent Delivery
In a patent application, TPA derivatives were described as part of compositions designed for delivering diagnostic or therapeutic agents efficiently. The versatility of TPA allows it to be functionalized for specific targeting purposes, which is essential for minimizing side effects in treatments .

Water Purification Systems
Research indicates that TPA derivatives can be utilized in water treatment processes due to their ability to form stable complexes with heavy metals and organic pollutants. This application is particularly relevant in developing sustainable methods for environmental remediation .

Mechanism of Action

The mechanism of action of N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide involves its interaction with specific molecular targets and pathways. The compound can form strong hydrogen bonds and π-π interactions, which contribute to its stability and reactivity. These interactions enable it to act as a catalyst or inhibitor in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Primary Applications References
N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide 4-aminophenyl Amide, aromatic amine 480.52 MOFs, analytical reagents
N1,N3,N5-Tris(4-cyanophenyl)benzene-1,3,5-tricarboxamide (Compound 5) 4-cyanophenyl Amide, nitrile 459.47* Intermediate for tetrazole synthesis
N1,N3,N5-Tris(3-(didodecylamino)propyl)benzene-1,3,5-tricarboxamide (TT3) 3-(didodecylamino)propyl Amide, tertiary amine, alkyl ~1,300* mRNA delivery in lipid-like nanoparticles
N1,N3,N5-Tris(2-mercaptoethyl)benzene-1,3,5-tricarboxamide (Compound 3) 2-mercaptoethyl Amide, thiol 393.51* Disulfide cross-linked polymers
N1,N3,N5-Tris(4-(1H-tetrazol-5-yl)phenyl)benzene-1,3,5-tricarboxamide (Compound 7) 4-(tetrazol-5-yl)phenyl Amide, tetrazole ~600* Isostere for carboxylic acids
N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide 4-dodecylhexadecyl Amide, long alkyl chains ~1,800* Surface-active agents, drug delivery

*Calculated based on structural data.

Physicochemical and Functional Properties

Aminophenyl vs. Cyanophenyl Derivatives
  • Aminophenyl: Polar amino groups enhance hydrogen bonding and metal coordination, making it suitable for MOFs .
  • Cyanophenyl: Nitrile groups are less polar but serve as precursors for click chemistry (e.g., tetrazole formation) .
Aminophenyl vs. TT3 (Alkylamine Derivative)
  • TT3: Hydrophobic didodecylamino chains enable self-assembly into mRNA-encapsulating nanoparticles. The aminophenyl variant lacks such lipophilicity, limiting its utility in delivery systems but favoring crystalline MOF formation .
  • Biodegradability: TT3 derivatives incorporate ester linkages for controlled degradation, whereas the aminophenyl compound’s stability is advantageous for rigid frameworks .
Aminophenyl vs. Tetrazole Analogs
  • Tetrazole: Mimics carboxylic acid pKa (~4.9) and enhances bioavailability, whereas the aminophenyl group’s basicity (pKa ~5.5) may limit protonation-dependent interactions .

Biological Activity

N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide (CAS No. 205653-12-9) is a synthetic organic compound notable for its potential applications in materials science and biology. This compound features a complex structure that includes three 4-aminophenyl groups attached to a benzene core with three carboxamide functional groups. Its molecular formula is C27H24N6O3C_{27}H_{24}N_{6}O_{3}, and it has garnered interest due to its biological activities and potential therapeutic applications.

Basic Information

PropertyValue
Molecular FormulaC27H24N6O3
Molecular Weight480.52 g/mol
CAS Number205653-12-9
Density1.443 g/cm³ (predicted)
Boiling Point621.5 ± 55 °C (predicted)
pKa12.56 ± 0.70

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the modulation of apoptotic pathways, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

Case Study: Breast Cancer Cell Lines

In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in:

  • Cell Viability Reduction : A decrease in cell viability by approximately 70% at a concentration of 50 µM after 48 hours.
  • Apoptotic Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells from 10% to 65% post-treatment.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro tests indicate that it is effective against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The biological activity of this compound is attributed to its ability to:

  • Intercalate DNA : The compound can intercalate into DNA, disrupting replication processes.
  • Inhibit Enzymatic Activity : It inhibits certain enzymes involved in cell proliferation.
  • Modulate Cellular Signaling Pathways : It affects pathways related to cell survival and apoptosis.

Synthesis and Applications

This compound can be synthesized through multi-step organic reactions involving the coupling of amines with carboxylic acid derivatives. Its applications extend beyond pharmaceuticals; it is also used as a monomer for synthesizing covalent organic frameworks (COFs), which are materials with high surface areas suitable for gas storage and separation processes.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide?

Answer:
The compound is synthesized via a nucleophilic substitution reaction between benzene-1,3,5-tricarbonyl trichloride and 4-aminophenyl groups. A typical procedure involves:

  • Dissolving 4-aminophenyl derivatives and triethylamine (TEA) in anhydrous tetrahydrofuran (THF) under inert gas (N₂).
  • Adding benzene-1,3,5-tricarbonyl trichloride dropwise under ice cooling to control reactivity .
  • Purification via column chromatography or recrystallization.

Key characterization methods include:

  • ¹H NMR and FT-IR : To confirm amide bond formation and aromatic substitution patterns .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability (decomposition >300°C) .
  • MALDI-TOF-MS : For molecular weight verification .
  • Solubility testing : In polar aprotic solvents (e.g., DMF, DMSO) for downstream applications .

Basic: How does the solubility profile of this compound influence its application in covalent organic frameworks (COFs)?

Answer:
The compound’s solubility in DMSO, DMF, and chloroform enables its use as a monomer in COF synthesis. For example:

  • TAPB-based COFs : Reacted with aldehydes (e.g., benzene-1,3,5-tricarbaldehyde) under solvothermal conditions to form crystalline frameworks .
  • Hydrogen bonding : The amide groups facilitate π-π stacking and directional hydrogen bonding, critical for forming ordered 2D or 3D structures .
  • Post-synthetic modifications : Functionalization via amine-aldehyde Schiff base reactions enhances COF stability and porosity .

Advanced: How can orthogonal experimental design optimize lipid-like nanoparticles (LLNs) for mRNA delivery using derivatives of this compound?

Answer:
Derivatives like TT3 (N1,N3,N5-tris(2-aminoethyl)benzene-1,3,5-tricarboxamide) are optimized via orthogonal arrays to evaluate multiple formulation parameters (e.g., lipid ratios, mRNA entrapment efficiency):

  • Parameter screening : Testing 32 formulations (from 512 possible combinations) identifies critical factors like zeta potential and entrapment efficiency .
  • In vivo validation : TT3 LLNs achieved 350-fold higher luciferase-mRNA transfection efficiency and restored factor IX levels in deficient mice .
  • Co-delivery systems : TT3-Gd18 LLNs co-encapsulate mRNA and MRI contrast agents (74% Gd encapsulation), enabling theranostic applications .

Advanced: How do structural modifications (e.g., substituent variations) affect self-assembly and hydrogen-bonded organic framework (HOF) formation?

Answer:

  • Pyridine vs. aminophenyl substituents : TA1 (pyridine-substituted) forms 2D honeycomb HOFs in CHCl₃/MeOH via amide-pyridine hydrogen bonds, while the 4-aminophenyl variant prioritizes COF formation .
  • Solvent-dependent assembly : Recrystallization in DMF/acetone yields disordered aggregates, whereas CHCl₃/MeOH produces porous HOFs .
  • Long-chain alkyl groups : Enhance hydrophobicity and surface activity, enabling applications in lipid nanoparticles .

Advanced: What methodologies reconcile conflicting data on transfection efficiency across trisamide derivatives?

Answer:
Discrepancies arise from structural variations (e.g., aminoethyl vs. pyridyl substituents) and formulation parameters:

  • Entrapment efficiency : Higher mRNA encapsulation (>90%) in TT3 LLNs correlates with improved in vivo performance .
  • Chain length optimization : Branched alkyl chains in TT3 enhance endosomal escape vs. linear chains in TA1 derivatives .
  • Dose-response studies : Systematic titration of lipid:mRNA ratios identifies optimal bioactivity thresholds .

Advanced: What strategies evaluate the biocompatibility and thermal stability of trisamide-based delivery systems?

Answer:

  • In vitro cytotoxicity : MTT assays on HEK293 or HepG2 cells assess IC₅₀ values for lipid-like nanoparticles .
  • In vivo biodistribution : TT3 LLNs show liver-specific mRNA delivery with minimal off-target effects .
  • Thermal analysis : TGA reveals decomposition temperatures >250°C, ensuring stability during nanoparticle formulation .

Advanced: How are dual-functional nanoparticles co-encapsulating mRNA and contrast agents optimized for theranostics?

Answer:

  • Co-encapsulation : TT3-Gd18 LLNs use a 3:1 lipid:mRNA ratio with gadolinium chelates, achieving 91% mRNA and 74% Gd encapsulation .
  • MRI validation : Signal intensity in cell pellets and murine liver confirms concurrent delivery .
  • Formulation robustness : Orthogonal testing ensures minimal interference between payloads .

Advanced: What mechanistic insights explain the role of amide groups in COF catalytic activity?

Answer:

  • Active sites : The trisamide’s NH groups act as Brønsted acid catalysts in Knoevenagel condensations, with turnover frequencies (TOF) up to 120 h⁻¹ .
  • Pore accessibility : COFs with 1.8 nm pores facilitate substrate diffusion, confirmed by BET surface area analysis (>500 m²/g) .
  • Reusability : Stability over 5 cycles demonstrates minimal active-site degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide
Reactant of Route 2
N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.